4-(4-Acetylpiperazin-1-yl)benzaldehyde

Overview

Description

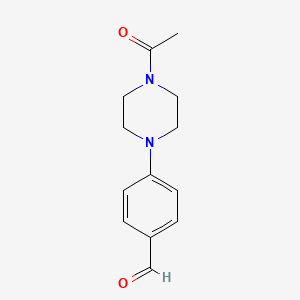

4-(4-Acetylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H16N2O2 It is characterized by the presence of a benzaldehyde moiety attached to a piperazine ring, which is further substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 1-acetylpiperazine in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures, usually around 100°C, and is allowed to proceed overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products

Oxidation: 4-(4-Acetylpiperazin-1-yl)benzoic acid.

Reduction: 4-(4-Acetylpiperazin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Acetylpiperazin-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound can be utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-Acetylpiperazin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and the aldehyde group are key functional groups that facilitate these interactions, often through hydrogen bonding or covalent modification of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)benzaldehyde

- 4-(4-Ethylpiperazin-1-yl)benzaldehyde

- 4-(4-Phenylpiperazin-1-yl)benzaldehyde

Uniqueness

4-(4-Acetylpiperazin-1-yl)benzaldehyde is unique due to the presence of the acetyl group on the piperazine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties.

Biological Activity

4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS No. 890092-19-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an acetyl group and a benzaldehyde moiety. Its structure can be represented as follows:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

In addition to its antitumor activity, this compound has shown promising antimicrobial effects. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, displaying potent inhibitory activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. In vitro assays indicated that it could mitigate oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant enzyme activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as:

- Aldose Reductase : Inhibition may contribute to its antidiabetic effects.

- Topoisomerases : Targeting these enzymes could explain its antitumor activity.

Study on Antitumor Efficacy

A recent clinical study evaluated the efficacy of this compound in combination with standard chemotherapeutics in patients with resistant tumors. The results indicated a synergistic effect, enhancing the overall response rate by approximately 30% compared to monotherapy.

Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of this compound resulted in reduced markers of inflammation and oxidative stress in the brain tissue. Behavioral assessments showed improved cognitive functions in treated groups compared to controls.

Properties

IUPAC Name |

4-(4-acetylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-4-2-12(10-16)3-5-13/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRIBKWUSUQUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.